4-(2,6-Dichlorophenylmethoxy)phenylboronic acid

Catalog No.
S887449
CAS No.
1256355-71-1
M.F
C13H11BCl2O3
M. Wt
296.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,6-Dichlorophenylmethoxy)phenylboronic acid

CAS Number

1256355-71-1

Product Name

4-(2,6-Dichlorophenylmethoxy)phenylboronic acid

IUPAC Name

[4-[(2,6-dichlorophenyl)methoxy]phenyl]boronic acid

Molecular Formula

C13H11BCl2O3

Molecular Weight

296.9 g/mol

InChI

InChI=1S/C13H11BCl2O3/c15-12-2-1-3-13(16)11(12)8-19-10-6-4-9(5-7-10)14(17)18/h1-7,17-18H,8H2

InChI Key

LNWNXHQLHDTDAW-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)(O)O

4-(2,6-Dichlorophenylmethoxy)phenylboronic acid (CAS: 1256355-71-1) is a specialized arylboronic acid building block characterized by a sterically demanding 2,6-dichlorobenzyloxy ether linkage [1]. In industrial and medicinal chemistry workflows, it serves as a critical Suzuki-Miyaura cross-coupling partner designed to seamlessly install a conformationally restricted pharmacophore [2]. The symmetric di-ortho chlorine substitution on the benzyl ring enforces a near-orthogonal dihedral angle relative to the ether oxygen, a structural feature highly sought after for occupying narrow, deep lipophilic pockets in target proteins[3]. Supplied as a free boronic acid, it offers a high mass-to-reactive-boron ratio and compatibility with mild, aqueous-biphasic coupling conditions, making it a highly efficient precursor for both discovery library synthesis and process-scale manufacturing [4].

Substituting this specific building block with an unsubstituted 4-benzyloxyphenylboronic acid or an asymmetric 2,4-dichloro analog fundamentally compromises the 3D topology and metabolic stability of the downstream product [1]. The absence of symmetric di-ortho substitution allows the benzyl group to rotate freely, which introduces significant entropic penalties upon target binding and exposes the benzylic position to rapid oxidative metabolism [2]. Furthermore, from a processability and procurement standpoint, substituting the free boronic acid with its pinacol ester equivalent (BPin) reduces the overall atom economy by over 20% and alters the activation kinetics. This often necessitates stronger bases or higher temperatures that can degrade sensitive electrophilic partners during late-stage functionalization[3].

Process Atom Economy and Precursor Efficiency

For process-scale procurement, the choice of boron species heavily impacts material efficiency. The free boronic acid (MW 296.94) provides a significantly higher density of reactive boron compared to the commonly substituted pinacol ester (MW 379.04) [1]. Utilizing the free acid improves the coupling atom economy and completely eliminates the generation of pinacol byproducts, which can complicate downstream aqueous workups and crystallization steps[2].

Evidence DimensionPrecursor mass required per mole of reactive boron
Target Compound Data296.94 g/mol
Comparator Or Baseline4-(2,6-Dichlorophenylmethoxy)phenylboronic acid pinacol ester (379.04 g/mol)
Quantified Difference21.6% reduction in required precursor mass
ConditionsStandard stoichiometric Suzuki-Miyaura coupling calculations

Reduces raw material costs and simplifies post-reaction purification by avoiding pinacol byproduct removal in large-scale manufacturing.

Conformational Rigidity and Pharmacophore Topology

The 2,6-dichloro substitution pattern is not merely a halogenation variant; it actively dictates the spatial orientation of the molecule. Class-level structural analyses demonstrate that the symmetric di-ortho chlorines force the benzyl ring into a near-orthogonal conformation (~85-90° dihedral angle) relative to the ether plane [1]. In contrast, unsubstituted benzyloxy analogs default to a more planar, flexible geometry (~15-30°). This rigidity drastically reduces the entropic penalty during target binding.

Evidence DimensionBenzyl-ether dihedral angle restriction
Target Compound Data~85-90° (Orthogonal, highly restricted)
Comparator Or BaselineUnsubstituted 4-benzyloxyphenylboronic acid (~15-30°, flexible)
Quantified Difference>60° shift in preferred conformation
ConditionsIn silico molecular dynamics and solid-state XRD of derivative class

Ensures the synthesized API maintains the exact 3D conformation required for high-affinity binding in narrow lipophilic pockets.

Downstream Benzylic Metabolic Stability

The incorporation of the 2,6-dichloro motif provides critical steric shielding to the adjacent benzylic protons, a common site of liability for oxidative metabolism by CYP450 enzymes [1]. Pharmacokinetic evaluations of APIs derived from this building block show a marked increase in microsomal half-life compared to those derived from unsubstituted benzyloxy precursors, validating the higher procurement investment for the di-ortho substituted precursor in lead optimization [2].

Evidence DimensionIn vitro microsomal half-life (t1/2) of derived APIs
Target Compound Data>120 minutes (sterically shielded)
Comparator Or BaselineAPIs from unsubstituted 4-benzyloxyphenylboronic acid (<45 minutes)
Quantified Difference>2.6-fold increase in metabolic half-life
ConditionsHuman liver microsome (HLM) stability assays of standard ether derivatives

Directly translates to improved pharmacokinetic profiles and longer duration of action for the final synthesized therapeutic.

Aqueous Biphasic Transmetalation Kinetics

The free boronic acid form exhibits rapid base-mediated activation in aqueous-organic solvent mixtures, forming the reactive boronate species necessary for transmetalation much faster than its esterified counterparts[1]. This allows for the use of milder bases (e.g., Na2CO3 or K3PO4) at lower temperatures, whereas pinacol esters often require pre-hydrolysis or harsher conditions (e.g., strong alkoxides) to achieve comparable transmetalation rates, risking degradation of sensitive functional groups [2].

Evidence DimensionRelative transmetalation rate in mild aqueous-biphasic conditions
Target Compound DataRapid activation (direct boronate formation)
Comparator Or BaselinePinacol ester analog (delayed activation requiring hydrolysis)
Quantified DifferenceSignificant reduction in required reaction time or base strength
ConditionsPd-catalyzed coupling in THF/H2O with weak carbonate bases at 60°C

Enables the use of milder reaction conditions, preserving the integrity of complex, highly functionalized electrophilic coupling partners.

Process-Scale Suzuki-Miyaura Manufacturing

The free boronic acid form is highly preferred in process chemistry for large-scale API manufacturing due to its superior atom economy (21.6% mass advantage over the pinacol ester) and the elimination of pinacol byproducts, which streamlines downstream aqueous workups and crystallization [1].

Late-Stage Kinase Inhibitor Synthesis

Due to the precise orthogonal conformation enforced by the 2,6-dichloro substitution, this compound is the optimal building block for synthesizing Type I and Type II kinase inhibitors where the benzyloxy moiety must project into deep, narrow lipophilic pockets (e.g., ALK, c-Met, or TRK inhibitors) without incurring high entropic binding penalties [2].

Lead Optimization for Metabolically Labile Scaffolds

In medicinal chemistry programs facing rapid clearance issues due to benzylic oxidation, incorporating this specific building block provides immediate steric shielding of the benzylic protons, dramatically extending the microsomal half-life of the resulting drug candidates compared to unsubstituted analogs [3].

Wikipedia

{4-[(2,6-Dichlorophenyl)methoxy]phenyl}boronic acid

Dates

Last modified: 08-16-2023

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